Cas no 873994-06-0 (3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid)

3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid
- 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
- 3-(5-Amino-benzotriazol-2-yl)-benzoic acid
- BB 0244532
- 3-(5-amino-1,2,3-benzotriazol-2-yl)benzoic acid
- benzoic acid, 3-(5-amino-2H-1,2,3-benzotriazol-2-yl)-
-
- MDL: MFCD11556629
- インチ: 1S/C13H10N4O2/c14-9-4-5-11-12(7-9)16-17(15-11)10-3-1-2-8(6-10)13(18)19/h1-7H,14H2,(H,18,19)
- InChIKey: LBFABWOOBRFQAN-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CC(=C1)N1N=C2C=CC(=CC2=N1)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 352
- トポロジー分子極性表面積: 94
3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM526998-1g |
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid |
873994-06-0 | 97% | 1g |
$*** | 2023-05-29 | |
Matrix Scientific | 063137-500mg |
3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid |
873994-06-0 | 500mg |
$315.00 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436366-1g |
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid |
873994-06-0 | 97% | 1g |
¥3454.00 | 2024-04-27 |
3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid 関連文献
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acidに関する追加情報
Professional Introduction to 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic Acid (CAS No. 873994-06-0)
3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 873994-06-0, belongs to a class of heterocyclic aromatic acids that have been extensively studied for their pharmacological relevance. The molecular structure of this compound incorporates a benzotriazole moiety linked to a benzoic acid backbone, which endows it with distinctive chemical and biological characteristics.
The benzotriazole group in 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid is known for its ability to interact with various biological targets, making it a valuable scaffold for drug discovery. Recent research has highlighted the potential of benzotriazole derivatives as modulators of enzyme activity and as inhibitors of certain metabolic pathways. The presence of the amino group at the 5-position of the benzotriazole ring further enhances the compound's reactivity and functionalization possibilities, allowing for the development of more complex derivatives with tailored properties.
In the context of modern pharmaceutical research, 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid has been explored for its potential applications in treating various diseases. Studies have demonstrated its efficacy in inhibiting certain kinases and enzymes that are implicated in inflammatory responses and cancer progression. The benzoic acid moiety, a well-known pharmacophore, contributes to the compound's solubility and bioavailability, which are critical factors in drug development. This combination of structural features makes 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets with greater accuracy. These computational studies have provided valuable insights into the mechanisms by which 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid exerts its effects on cellular processes. For instance, molecular dynamics simulations have revealed that the compound can form stable complexes with specific proteins involved in signal transduction pathways, suggesting its potential as an antagonist or agonist.
The synthesis of 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have been utilized to introduce functional groups at specific positions within the molecule.
One of the most compelling aspects of 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid is its potential as a lead compound for drug development. By modifying its structure through strategic functionalization, researchers can generate libraries of derivatives with enhanced potency and selectivity. High-throughput screening (HTS) techniques have been employed to rapidly evaluate the biological activity of these derivatives, accelerating the discovery process.
The pharmacokinetic properties of 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid are also under investigation to ensure its suitability for therapeutic use. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to identify any potential liabilities that might affect its clinical efficacy. These studies are crucial for determining optimal dosing regimens and minimizing side effects.
In conclusion, 3-(5-Amino-2H-1,2,3-benzotriazol-2-y]benzoic acid (CAS No. 873994-06-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are focused on elucidating its mechanisms of action and optimizing its pharmacological properties through structural modifications.
873994-06-0 (3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid) 関連製品
- 1159533-55-7(6-Amino-2-(bromomethyl)benzo[d]oxazole)
- 937620-73-0(2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole)
- 1820580-27-5(Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-)
- 303756-46-9(1-[(2-Methoxyphenyl)(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole)
- 903343-17-9(2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide)
- 1112373-96-2(3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one)
- 882409-43-0(1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-)
- 1807205-27-1(Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate)
- 2248401-89-8(methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate)
- 1805719-84-9(2-(3-Ethoxy-3-oxopropyl)-5-ethylmandelic acid)




